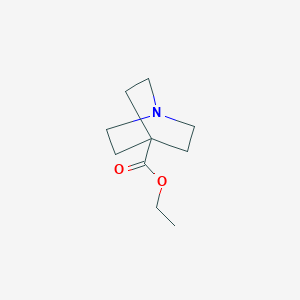

Ethyl quinuclidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-9(12)10-3-6-11(7-4-10)8-5-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXIVBVOFFBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341487 | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22766-68-3 | |

| Record name | Ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22766-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azabicyclo[2.2.2]octane-4-carboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-azabiciclo[2.2.2]octan-4-carboxyilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-quinuclidinecarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J67LZW838V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 2-(2-aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®). This document is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize or are investigating this versatile aminoalcohol. Note: The initial query for CAS number 22766-67-2 did not yield specific results; the information herein pertains to the structurally related and commercially significant compound 2-(2-aminoethoxy)ethanol.

Introduction and Chemical Identity

2-(2-Aminoethoxy)ethanol is a valuable organic compound characterized by the presence of both a primary amine and a primary alcohol functional group, connected by an ether linkage. This unique structure imparts a versatile range of chemical and physical properties, making it a crucial intermediate and functional component in numerous applications. It is a colorless to slightly yellow, viscous liquid with a mild amine-like odor.[1][2]

Molecular Structure:

Caption: Chemical structure of 2-(2-aminoethoxy)ethanol.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 929-06-6 |

| Molecular Formula | C4H11NO2 |

| Molecular Weight | 105.14 g/mol [3] |

| IUPAC Name | 2-(2-aminoethoxy)ethanol[3] |

| Synonyms | Diglycolamine (DGA), Diethylene Glycol Amine, 2-Aminoethoxyethanol[4][5][6] |

Physicochemical Properties

The combination of amine, alcohol, and ether functionalities dictates the physicochemical behavior of 2-(2-aminoethoxy)ethanol, influencing its solubility, reactivity, and thermal properties.

Table 2: Key Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to yellowish, slightly viscous liquid | [1][2][7] |

| Odor | Mild amine-like, faint fish-like | [1][3][8] |

| Melting Point | -12.5 °C to -10 °C | [2][4] |

| Boiling Point | 218-224 °C | [4] |

| Density | 1.05 - 1.06 g/cm³ at 20 °C | [2][4] |

| Flash Point | >110 °C (>230 °F) | [4] |

| Vapor Pressure | <0.1 hPa at 20 °C | [4] |

| Water Solubility | Miscible in all proportions | [1][4][7] |

| logP | -1.89 at 25 °C | [4] |

| pKa | 14.37 ± 0.10 (Predicted) | [4] |

| pH | 10.2 (10 g/L solution at 20 °C) | [4] |

| Refractive Index | n20/D 1.460 | [4] |

Solubility Profile: 2-(2-Aminoethoxy)ethanol is miscible with water, alcohols, and aromatic hydrocarbons.[1] However, it demonstrates relative immiscibility with aliphatic hydrocarbons and ethyl ether.[1] This broad solubility makes it an effective solvent and coupling agent in diverse formulations.

Reactivity and Stability

Chemical Stability: 2-(2-aminoethoxy)ethanol is a stable compound under standard conditions.[4] It is, however, sensitive to air and can react with carbon dioxide.[4]

Reactivity Profile: As an aminoalcohol, it exhibits reactivity characteristic of both amines and alcohols.

-

Reaction with Acids: It neutralizes acids in exothermic reactions to form salts and water.[4][9]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][9]

-

Reaction with Reducing Agents: In combination with strong reducing agents such as hydrides, it can generate flammable gaseous hydrogen.[4][9]

Synthesis Methodologies

Several synthetic routes to 2-(2-aminoethoxy)ethanol have been developed, primarily focusing on the amination of diethylene glycol or related precursors.

A. Catalytic Amination of Diethylene Glycol

This industrial method involves the reaction of diethylene glycol (DEG) with ammonia in the presence of a catalyst.

Experimental Protocol:

-

A catalyst, typically a metal or metal oxide (e.g., Cobalt Oxide on Kieselguhr) supported on silica or alumina, is charged into a tubular reactor.[8]

-

The catalyst is reduced, for instance, at 200°C under a hydrogen flow.[8]

-

Diethylene glycol and ammonia are fed into the reactor in a downflow mode, along with hydrogen gas.[8]

-

The reaction is carried out at elevated temperatures (100-300°C) and pressures (10-260 Bar).[8]

-

The ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine can be controlled by adjusting the catalyst and reaction conditions.[8]

Caption: Catalytic amination of diethylene glycol.

B. Multi-step Synthesis from Diethylene Glycol

An alternative laboratory-scale synthesis involves the conversion of diethylene glycol to an intermediate that is subsequently converted to the final product.

Experimental Protocol:

-

Formation of 5-tosyloxy-3-oxapentanol: Diethylene glycol is reacted with p-toluenesulfonyl chloride.[10]

-

Production of 2-(2-phthalimidoethoxy)ethanol: The resulting 5-tosyloxy-3-oxapentanol is reacted with potassium phthalate.[10]

-

Conversion to 2-(2-aminoethoxy)ethanol: The phthalimido-protected intermediate is then reacted with hydrazine monohydrate to yield 2-(2-aminoethoxy)ethanol.[10]

-

Purification: The final product can be purified using column chromatography.[10]

Applications in Research and Industry

The versatile nature of 2-(2-aminoethoxy)ethanol lends it to a wide array of applications:

-

Gas Treating: It is extensively used in gas refining to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).[1][4][7]

-

Bioconjugation: It serves as a spacer or linker in the synthesis of bioconjugate materials for applications like drug delivery and protein labeling.[4]

-

Electronics: It is a component in stripper solutions for photoresist applications.[1][7]

-

Metalworking: It is used in coolants and lubricants for metalworking applications.[2][7]

-

Chemical Intermediate: It is a precursor in the synthesis of foam stabilizers, wetting and emulsifying agents, surfactants, and colorants.[1][4][7]

-

Personal Care: It is used in the formulation of personal care products and amides.[1]

Safety and Handling

Hazard Classification: 2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[5][11] It can cause severe skin burns and eye damage.[5][12] Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[11]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][12]

-

Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from incompatible materials.[5]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[5][12]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][12]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

Conclusion

2-(2-Aminoethoxy)ethanol is a multifunctional chemical with a well-characterized profile of physicochemical properties. Its utility spans numerous industrial and research sectors, driven by its unique combination of amine, alcohol, and ether functionalities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use.

References

-

2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]

-

Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... ResearchGate. [Link]

-

2-(2-Aminoethoxy) Ethanol ADEG, Technical Grade, Liquid, Bulk. Univar Solutions. [Link]

-

0073 - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]

-

2-(2-aminoethoxy) ethanol, 929-06-6. The Good Scents Company. [Link]

-

Diglycolamine | C4H11NO2 | CID 13578. PubChem - NIH. [Link]

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. univarsolutions.com [univarsolutions.com]

- 3. Diglycolamine | C4H11NO2 | CID 13578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Aminoethoxy)ethanol | 929-06-6 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-(2-aminoethoxy) ethanol, 929-06-6 [thegoodscentscompany.com]

- 7. products.basf.com [products.basf.com]

- 8. The synthesis method of 2-(2-Aminoethoxy)ethanol_Chemicalbook [chemicalbook.com]

- 9. 2-(2-AMINOETHOXY)ETHANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.ie [fishersci.ie]

- 13. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Biological Activity of Quinuclidine Derivatives

Abstract

The quinuclidine nucleus, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure and inherent basicity provide an exceptional framework for designing potent and selective ligands for a diverse array of biological targets. This guide synthesizes the core principles of quinuclidine's biological activity, exploring its interactions with key receptor systems, detailing its therapeutic applications, and providing validated experimental protocols for its investigation. We will dissect the mechanisms of action for prominent drug molecules, examine structure-activity relationships, and present a forward-looking perspective on this indispensable molecular scaffold.

The Quinuclidine Scaffold: A Privileged Structure in Drug Discovery

The value of the quinuclidine moiety lies in its distinct stereochemical and electronic properties.[1] Its rigid bicyclic framework minimizes conformational flexibility, which is a critical advantage in drug design. By locking the nitrogen atom and its substituents into a defined spatial arrangement, the entropic cost of binding to a receptor is significantly reduced, often leading to higher affinity and selectivity. The bridgehead nitrogen atom is basic (pKa of the conjugate acid is ~11.0), ensuring it is protonated at physiological pH, which is crucial for forming ionic interactions with acidic residues in receptor binding pockets.[2] This combination of a rigid structure and a strategically positioned basic center makes quinuclidine a "privileged scaffold," capable of interacting with numerous, seemingly unrelated, biological targets.[1]

Major Biological Targets and Mechanisms of Action

Quinuclidine derivatives have been successfully developed as agonists, antagonists, and allosteric modulators for several critical receptor families.

Muscarinic Acetylcholine Receptors (mAChRs)

The interaction with mAChRs is the most well-characterized area of quinuclidine pharmacology. These G-protein coupled receptors (GPCRs) are central to the parasympathetic nervous system and play roles in cognition, smooth muscle contraction, and glandular secretion.[3][4]

-

Agonists (M1/M3 Selective): Derivatives like Cevimeline (Evoxac®) act as agonists, primarily at M1 and M3 receptors.[3][5] Activation of M3 receptors on salivary glands stimulates saliva secretion, making cevimeline a treatment for xerostomia (dry mouth) in patients with Sjögren's syndrome.[4][5][6] The mechanism involves the Gq protein pathway, leading to increased intracellular calcium and subsequent glandular secretion.[6][7] The development of quinuclidine-based muscarinic agonists has been a key strategy in the pursuit of treatments for cognitive deficits in Alzheimer's disease.[8][9]

-

Antagonists (M3 Selective): Conversely, compounds like Solifenacin (Vesicare®) are competitive antagonists with selectivity for the M3 receptor subtype.[10][11] By blocking acetylcholine from binding to M3 receptors in the bladder's detrusor muscle, solifenacin reduces smooth muscle tone and involuntary contractions.[10][11][12] This makes it a first-line treatment for overactive bladder, helping to control urinary urgency, frequency, and incontinence.[10] The quinuclidine moiety is critical for its high-affinity binding.[2]

The diagram below illustrates the Gq-coupled signaling cascade initiated by acetylcholine (ACh) binding to the M3 receptor and how a quinuclidine-based antagonist like Solifenacin blocks this process.

Caption: A typical workflow for identifying and developing a novel quinuclidine drug candidate.

Antimicrobial Susceptibility Testing (MIC Determination)

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. [13]The broth microdilution method is a standardized and quantitative technique. [13] Step-by-Step Methodology:

-

Bacterial Inoculum Preparation: Culture the target bacterium (e.g., Staphylococcus aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. [13]2. Compound Dilution: Prepare serial two-fold dilutions of the quinuclidine derivative in the broth across the wells of a 96-well microtiter plate. [13]3. Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.

-

Controls:

-

Positive Control: Wells with broth and bacteria only (no compound) to ensure bacterial growth.

-

Negative Control: Wells with broth only (no bacteria) to check for sterility.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [13]6. Reading the MIC: Determine the MIC by visual inspection. It is the lowest concentration of the compound at which there is no visible turbidity (growth). This can also be read using a plate reader measuring optical density (OD).

Structure-Activity Relationships (SAR)

The biological activity of quinuclidine derivatives can be finely tuned by modifying its structure. Key SAR insights include:

-

Substitution at C3-Position: The nature of the substituent at the 3-position is critical. For mAChR ligands, incorporating ester or oxadiazole moieties can confer agonist properties, while bulky aromatic groups can lead to antagonism. [8]* Quaternization of Nitrogen: For antimicrobial activity, quaternizing the nitrogen with a long alkyl chain (e.g., C12-C16) dramatically increases potency by enhancing interaction with the bacterial membrane. [14]Non-quaternized analogs often show poor activity. [15]* Stereochemistry: The stereochemistry at substituted carbons, such as the C3 position, is often crucial for selective and high-affinity receptor binding, as seen in drugs like solifenacin.

Caption: Key structural modifications of the quinuclidine scaffold and their functional outcomes.

Future Directions and Conclusion

The quinuclidine scaffold remains a highly fertile ground for drug discovery. Future research is likely to focus on:

-

Novel Targets: Exploring quinuclidine derivatives for other GPCRs, ion channels, and enzymes.

-

Enhanced Selectivity: Designing ligands with higher subtype selectivity for targets like the M1 or M2 muscarinic receptors to minimize side effects. [16]* Combating Drug Resistance: Developing new FtsZ inhibitors and QACs to address the growing threat of antibiotic-resistant bacteria. [17]* CNS Disorders: Further optimizing α7 nAChR modulators for neurodegenerative diseases like Alzheimer's. [18][19] In conclusion, the unique structural and chemical properties of the quinuclidine core have established it as an indispensable tool in medicinal chemistry. From treating overactive bladder to enabling smoking cessation and offering new hope for antimicrobial therapies, its derivatives have made a significant impact on human health. The continued exploration of this privileged scaffold promises to yield the next generation of innovative and effective therapeutics.

References

-

Solifenacin - Wikipedia. (n.d.). Retrieved from [Link]

-

Cevimeline - Wikipedia. (n.d.). Retrieved from [Link]

-

Cevimeline | C10H17NOS | CID 25137844 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Solifenacin: treatment of overactive bladder. (2004). PubMed. Retrieved from [Link]

-

What is the mechanism of Solifenacin Succinate? (2024). Patsnap Synapse. Retrieved from [Link]

-

Solifenacin: Adverse Effects, Contraindications, and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]

-

Neuropharmacology of Cevimeline and Muscarinic Drugs—Focus on Cognition and Neurodegeneration. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics. (n.d.). PubMed. Retrieved from [Link]

-

Solifenacin Pharmacology. (2025). YouTube. Retrieved from [Link]

-

What is the mechanism of Cevimeline Hydrochloride? (2024). Patsnap Synapse. Retrieved from [Link]

-

The Indispensable Role of Quinuclidine in Pharmaceutical Innovation. (n.d.). Retrieved from [Link]

-

New and Potent Quinuclidine-Based Antimicrobial Agents. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. (n.d.). PubMed. Retrieved from [Link]

-

Further Study of the Polar Group's Influence on the Antibacterial Activity of the 3-Substituted Quinuclidine Salts with Long Alkyl Chains. (n.d.). MDPI. Retrieved from [Link]

-

Varenicline: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

Quinuclidinone O-Alkynyloximes with muscarinic agonist activity. (n.d.). PubMed. Retrieved from [Link]

-

Varenicline for smoking cessation: a narrative review of efficacy, adverse effects, use in at-risk populations, and adherence. (n.d.). NIH. Retrieved from [Link]

-

Cevimeline Pharmacogenetics - Genetic Drug Testing Gene2Rx. (n.d.). Retrieved from [Link]

-

What is varenicline? (2025). Dr.Oracle. Retrieved from [Link]

-

Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling. (n.d.). PMC - NIH. Retrieved from [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). PubMed. Retrieved from [Link]

-

Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psych Scene Hub. Retrieved from [Link]

-

Chantix Label. (n.d.). accessdata.fda.gov. Retrieved from [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. (2025). ACS Publications. Retrieved from [Link]

-

Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. (2019). PubMed. Retrieved from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). Retrieved from [Link]

-

Novel Quinuclidine-Based Ligands for the Muscarinic Cholinergic Receptor. (n.d.). PubMed. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (2009). PubMed. Retrieved from [Link]

-

Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. (n.d.). MDPI. Retrieved from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. Retrieved from [Link]

-

Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2025). ResearchGate. Retrieved from [Link]

-

Receptor Ligand Binding Assay. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Muscarinic Receptor Agonists Approved for Therapeutic Protocols or Used in Clinical Trials or in Animal Models. (n.d.). ResearchGate. Retrieved from [Link]

-

Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. Retrieved from [Link]

-

Quinuclidine - Wikipedia. (n.d.). Retrieved from [Link]

-

Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. (n.d.). PubMed. Retrieved from [Link]

-

Receptor Binding Assays. (n.d.). Multiwell Plates. Retrieved from [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (n.d.). PubMed. Retrieved from [Link]

-

New quinoline derivatives as nicotinic receptor modulators. (2016). PubMed. Retrieved from [Link]

-

Biological activities of quinoline derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Novel Nicotinic Acetylcholine Receptor Ligands based on Cytisine, Ferruginine, Anatoxin-a and Choline. (n.d.). bonndoc. Retrieved from [Link]

-

Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. (2017). PubMed. Retrieved from [Link]

-

Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues. (n.d.). PMC. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Quinuclidine - Wikipedia [en.wikipedia.org]

- 3. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cevimeline - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Cevimeline Hydrochloride? [synapse.patsnap.com]

- 7. gene2rx.com [gene2rx.com]

- 8. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders | MDPI [mdpi.com]

- 10. Solifenacin - Wikipedia [en.wikipedia.org]

- 11. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Structure–Function Insights into Quinuclidine-3-One BisQACs: Synthesis, Modulation of Bacterial Resistance, Structure–Activity Relationship, and Biological Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New and Potent Quinuclidine-Based Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial activity of a quinuclidine-based FtsZ inhibitor and its synergistic potential with β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Ethyl quinuclidine-4-carboxylate hydrochloride solubility.

An In-Depth Technical Guide to the Solubility of Ethyl Quinuclidine-4-Carboxylate Hydrochloride

Abstract

This compound hydrochloride is a pivotal chemical intermediate, underpinning the synthesis of a range of pharmaceutical agents.[1] Its rigid bicyclic structure, derived from the quinuclidine scaffold, offers a unique conformational stability that is highly valued in medicinal chemistry.[2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the solubility characteristics of this compound hydrochloride. We will move beyond theoretical principles to detail robust, field-proven experimental protocols for the empirical determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems to facilitate reaction optimization, formulation development, and quality control.

Core Compound Analysis: Structure Dictates Function

The Quinuclidine Scaffold: A "Privileged" Framework

The quinuclidine core (1-azabicyclo[2.2.2]octane) is a highly symmetric and chemically stable heterocyclic system.[3] Its rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher affinity and selectivity in drug candidates.[2] This structural motif is present in numerous natural and synthetic active substances, including the antimalarial agent quinine and various compounds targeting the central nervous system.[3][4] The utility of this compound hydrochloride stems from its role as a versatile building block, enabling chemists to introduce this valuable scaffold into more complex molecules.[1][5]

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is a prerequisite for any solubility investigation. The key characteristics of this compound hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 22766-67-2 | [1][6] |

| Molecular Formula | C₁₀H₁₈ClNO₂ | [1][7][8] |

| Molecular Weight | 219.71 g/mol | [1][7] |

| IUPAC Name | ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate;hydrochloride | [7] |

| Appearance | Solid | [6] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The Decisive Role of the Hydrochloride Salt

This compound is the hydrochloride salt of its free base (this compound, CAS 22766-68-3).[1] This distinction is not trivial; it is the central factor governing the compound's solubility profile. The formation of the hydrochloride salt serves two primary purposes:

-

Enhanced Stability: The salt form is generally more crystalline and less prone to degradation than the free base, which is crucial for storage and handling.[1]

-

Increased Aqueous Solubility: The protonation of the tertiary amine in the quinuclidine ring by hydrochloric acid introduces a positive charge. This ionic character significantly increases the molecule's polarity and its ability to interact favorably with polar solvents like water.[1] This property is critical for its use in aqueous reaction media and for potential biological applications.[1]

Principles of Solubility: A Predictive Analysis

While empirical testing is the gold standard, a theoretical analysis based on the molecular structure provides a strong predictive framework for experimental design.

-

Aqueous Systems (Water, Buffers): The presence of the hydrochloride salt makes the compound ionic, predicting good solubility in water.[1] The solubility is expected to be pH-dependent. In acidic to neutral conditions (pH < pKa of the tertiary amine), the compound will remain protonated and soluble. As the pH becomes more basic, the amine will be deprotonated to the less soluble free base, likely causing precipitation.

-

Polar Protic Solvents (Alcohols): Solvents like ethanol and methanol are excellent candidates for dissolving this compound. They can engage in hydrogen bonding with the ester and the protonated amine, and their hydrocarbon portions can interact with the bicyclic core. Ethanol/water mixtures are explicitly mentioned for recrystallization, confirming solubility in such systems.[1]

-

Polar Aprotic Solvents (DMSO, DMF): High solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to their high polarity and ability to solvate cations effectively. These are common solvents for creating stock solutions for biological screening.

-

Non-Polar Solvents (Hexane, Toluene): Solubility is expected to be very low. The dominant ionic character of the hydrochloride salt is incompatible with the non-polar nature of these solvents.

Experimental Workflow for Solubility Determination

A systematic approach is essential for generating reliable and reproducible solubility data. The following workflow is a self-validating system, incorporating quantification to ensure accuracy.

Protocol: Equilibrium Solubility by Shake-Flask Method (ICH Guideline Approach)

This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of the compound in a saturated solution after a sufficient equilibration period.

Rationale: The goal is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. A 24-48 hour period at a controlled temperature ensures that the measured concentration is the true saturation solubility, not a transient supersaturated state.

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride (e.g., 5-10 mg, ensuring solid remains visible) to a series of 1.5 mL glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent (e.g., purified water, pH 7.4 phosphate buffer, ethanol) to each vial.

-

Equilibration: Seal the vials securely. Place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. Causality Note: Insufficient agitation or time will lead to an underestimation of solubility.

-

Phase Separation: After equilibration, let the vials stand for 1 hour to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid. Trustworthiness Check: The supernatant must be perfectly clear. Any turbidity indicates the presence of suspended solid, which will falsely elevate the measured solubility.

-

Sampling & Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. Dilute the aliquot with the appropriate mobile phase for the analytical method to a concentration within the calibrated range of the standard curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 3.2) to determine the precise concentration.

-

Calculation: Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the dissolved analyte is non-negotiable. HPLC with UV detection is a standard and reliable method.

Rationale: Chromatography separates the analyte of interest from any potential impurities or excipients in the solvent matrix, ensuring that only the concentration of this compound hydrochloride is measured. A standard curve provides the basis for accurate quantification.

Exemplar HPLC Method:

-

Instrument: HPLC system with UV/Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (e.g., 30:70 v/v). Causality Note: The acidic TFA ensures the quinuclidine amine remains protonated, leading to sharp, symmetrical peak shapes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV scan (typically in the range of 210-230 nm for non-chromophoric esters).

-

Injection Volume: 10 µL.

-

Standard Curve: Prepare a series of standards of known concentration (e.g., from 1 µg/mL to 200 µg/mL) from a stock solution of the compound in the mobile phase. Plot the peak area versus concentration to generate a linear regression.

Data Presentation and Practical Implications

Summarizing Experimental Data

Quantitative solubility data should be presented clearly. Researchers should aim to populate a table similar to the one below with their empirical findings.

| Solvent System | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Purified Water | 25 | Experimental Value | Calculated Value | |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value | Physiologically relevant |

| 0.1 M HCl | 25 | Experimental Value | Calculated Value | Represents stomach pH |

| Ethanol | 25 | Experimental Value | Calculated Value | Common organic solvent |

| DMSO | 25 | Experimental Value | Calculated Value | For stock solutions |

Implications for Research and Development

-

Synthetic Chemistry: The compound's solubility dictates the choice of solvents for reaction workups and purifications. Its enhanced water solubility is beneficial for aqueous extractions to remove non-polar impurities.[1] Recrystallization procedures often rely on finding a solvent system (like ethanol/water) where the compound is soluble when hot but sparingly soluble when cold.[1]

-

Pharmaceutical Formulation: For developing a potential drug product, solubility is a primary determinant of bioavailability. Poor aqueous solubility can limit a drug's absorption. The data generated informs whether strategies like salt selection, pH modification, or the use of co-solvents are necessary.

-

In Vitro Biology: When preparing stock solutions for biological assays, high solubility in a biocompatible solvent like DMSO is essential. Knowing the solubility limit prevents the compound from precipitating in the assay medium, which would lead to inaccurate results.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[9][10] Avoid contact with skin and eyes.[9] The compound is classified as causing skin and serious eye irritation.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place.[10] Given the potential for hygroscopicity (moisture absorption), storing under an inert atmosphere like argon or nitrogen is a best practice to prevent hydrolysis of the ester.[1]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound hydrochloride is a compound whose utility is intrinsically linked to its solubility. The presence of the hydrochloride salt imparts a significant degree of aqueous solubility, a feature that is advantageous for both synthetic manipulations and potential biological applications. This guide has provided the theoretical framework for understanding its solubility profile and, more importantly, has detailed a robust, validation-centric experimental approach for its empirical determination. By applying these principles and protocols, researchers can generate the high-quality data necessary to accelerate their work in drug discovery and chemical development.

References

- Benchchem. (n.d.). This compound hydrochloride | 22766-67-2.

- Chemsrc. (2025). This compound | CAS#:22766-68-3.

-

Wikipedia. (n.d.). Quinuclidine. Retrieved from [Link]

-

Luss, L. V., & Shartanova, N. V. (2013). [Antihistamine drugs, quinuclidine derivatives, in allergic diseases. What is their benefit?]. Ter Arkh, 85(1), 103-6. Retrieved from [Link]

- Quinuclidine: Properties, Applications, and Importance in Pharmaceutical Synthesis. (n.d.).

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Klarić, M., et al. (2022). Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences, 23(15), 8696. Retrieved from [Link]

-

de Souza, T. B., et al. (2012). Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy, 56(6), 3325–3334. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). 33208967.pdf. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-quinuclidone hydrochloride. Retrieved from [Link]

-

Paudel, A., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 648. Retrieved from [Link]

-

Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127). Retrieved from [Link]

-

ISSE. (n.d.). This compound hydrochloride|22766-67-2. Retrieved from [Link]

-

Fluorochem. (n.d.). This compound HCL. Retrieved from [Link]

Sources

- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]

- 2. This compound | 22766-68-3 | Benchchem [benchchem.com]

- 3. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinuclidine - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound hcl | CymitQuimica [cymitquimica.com]

- 7. This compound hydrochloride | C10H18ClNO2 | CID 91827811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound hydrochloride | CAS: 22766-67-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl Quinuclidine-4-carboxylate: From Synthesis to Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl quinuclidine-4-carboxylate, a key heterocyclic building block, stands at the crossroads of synthetic chemistry and pharmacology. While primarily recognized as a crucial intermediate in the synthesis of various therapeutic agents, the inherent structural features of its quinuclidine core suggest a latent potential for direct therapeutic applications. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most significantly, its prospective roles in drug discovery. We will delve into the mechanistic rationale for its use as a precursor for potent muscarinic receptor modulators and explore its potential, largely through derivatization, in the context of neurodegenerative diseases. This document serves as a resource for researchers aiming to leverage this versatile molecule in the development of next-generation therapeutics.

Introduction: The Quinuclidine Scaffold - A Privileged Structure in Medicinal Chemistry

The quinuclidine moiety, a rigid bicyclic amine, is a well-established "privileged scaffold" in medicinal chemistry. Its conformational rigidity allows for the precise positioning of functional groups to interact with biological targets, minimizing the entropic penalty of binding and often leading to high affinity and selectivity.[1] this compound serves as a readily accessible and versatile starting material for introducing this valuable scaffold into more complex molecules.[2] Its primary documented application is as a key intermediate in the synthesis of umeclidinium bromide, a long-acting muscarinic antagonist used for the treatment of chronic obstructive pulmonary disease (COPD).[1] However, the exploration of its potential extends far beyond this single application, particularly into the realm of central nervous system (CNS) disorders.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the pharmacokinetic profiles of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | [3] |

| Molecular Weight | 183.25 g/mol | [4] |

| CAS Number | 22766-68-3 | [4] |

| Appearance | Liquid | [2] |

| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| pKa (of conjugate acid) | ~11.0 (estimated for quinuclidine) | [2] |

| LogP (estimated) | ~1.2 | [2] |

Note: Some properties are for the free base, while the hydrochloride salt (CAS 22766-67-2) is also commonly used and exhibits enhanced water solubility.[2]

Synthesis of this compound

The most common and direct route to this compound is the esterification of quinuclidine-4-carboxylic acid. Several methods can be employed, with the choice often depending on the desired scale and available equipment.

Fischer-Speier Esterification: A Classical Approach

This acid-catalyzed esterification is a robust and widely used method.

Protocol:

-

Reaction Setup: To a solution of quinuclidine-4-carboxylic acid hydrochloride in absolute ethanol, add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[2]

-

Reaction Conditions: The reaction mixture is typically heated to reflux to drive the equilibrium towards the ester product.[2]

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel.

Thionyl Chloride-Mediated Esterification

This method proceeds via a highly reactive acyl chloride intermediate and can often provide higher yields and faster reaction times.

Protocol:

-

Acyl Chloride Formation: Quinuclidine-4-carboxylic acid hydrochloride is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM), under reflux conditions.[2]

-

Esterification: After removing the excess thionyl chloride and solvent under reduced pressure, anhydrous ethanol is added to the acyl chloride intermediate. The reaction is typically stirred at room temperature or with gentle heating.

-

Work-up and Purification: The work-up and purification are similar to the Fischer-Speier method.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification reaction, reducing reaction times from hours to minutes.[1]

Protocol:

-

Reaction Mixture: In a microwave-safe vessel, combine quinuclidine-4-carboxylic acid, a large excess of ethanol (which acts as both reactant and solvent), and a catalytic amount of sulfuric acid.[1]

-

Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature and time.

-

Work-up and Purification: The work-up and purification follow the same principles as the conventional heating methods.

Caption: Synthetic routes to this compound.

Therapeutic Potential: A Gateway to Modulating the Cholinergic System

While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a precursor to a wide array of pharmacologically active molecules, particularly those targeting the cholinergic system. The cholinergic system, which utilizes the neurotransmitter acetylcholine, is pivotal in regulating cognitive functions such as memory and learning.[2] Dysregulation of this system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease.

Targeting Muscarinic Acetylcholine Receptors in Alzheimer's Disease

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are highly expressed in the brain and play a crucial role in cognitive processes.[5] The quinuclidine scaffold is a key component in the design of ligands for mAChRs.[1] By modifying the ester group of this compound, researchers can synthesize a library of compounds with varying affinities and efficacies (agonist, partial agonist, or antagonist) for different mAChR subtypes (M1-M5).

Caption: Role of quinuclidine derivatives in Alzheimer's therapy.

Acetylcholinesterase Inhibition

Another key therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission. Quinuclidine-based compounds have been extensively investigated as AChE inhibitors.[1] N-alkyl quaternary quinuclidines have demonstrated inhibitory potencies in the micromolar range against both AChE and butyrylcholinesterase (BChE).[1] While IC50 values for this compound are not specifically reported, its structure provides a foundation for the design of more potent AChE inhibitors.

Potential as a Radiopharmaceutical Precursor

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of biological processes. This is achieved through the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C). Given the importance of the cholinergic system in various neurological and psychiatric disorders, the development of PET radiotracers for imaging mAChRs and AChE is of great interest.

The synthesis of ¹¹C-labeled radiotracers often involves the rapid methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[7][8] The carboxylate group of quinuclidine-4-carboxylic acid can be a site for such methylation to produce a [¹¹C]methyl ester. While the direct synthesis of [¹¹C]this compound has not been specifically described, the synthesis of other ¹¹C-labeled esters, such as [¹¹C]carfentanil, from their corresponding carboxylate precursors is a well-established procedure.[7] This suggests that this compound could serve as a non-radioactive standard and its corresponding carboxylic acid as a precursor for the development of novel ¹¹C-labeled PET tracers for imaging the brain.

Caption: Workflow for potential ¹¹C-labeled quinuclidine PET tracer.

Future Directions and Conclusion

This compound is a molecule of significant interest due to its foundational role in the synthesis of compounds targeting the cholinergic system. While direct evidence of its therapeutic efficacy is currently limited, its importance as a chemical scaffold is undisputed. Future research should focus on:

-

Systematic derivatization: A comprehensive structure-activity relationship (SAR) study of derivatives of this compound is warranted to identify potent and selective modulators of mAChRs and AChE.

-

Pharmacokinetic profiling: The in vivo pharmacokinetic properties of this compound and its close analogs need to be determined to assess their suitability for CNS drug development.

-

Radiotracer development: The synthesis and evaluation of a ¹¹C-labeled version of a quinuclidine-4-carboxylate ester as a PET radiotracer could provide invaluable tools for studying the cholinergic system in health and disease.

References

-

Abad, F., Rios, R., & Macias, R. (n.d.). Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors. Retrieved from [Link]

-

Bonfiglioli, R., Nanni, C., Martignani, C., Zanoni, L., La Donna, R., Diemberger, I., Boriani, G., Pettinato, C., Sambuceti, G., Fanti, S., & Mansi, L. (2014). 11C-mHED for PET / CT: principles of synthesis, methodology and first clinical applications. Current radiopharmaceuticals, 7(2), 79–83. [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... Retrieved from [Link]

- Google Patents. (n.d.). US8114891B2 - 4-substituted quinuclidine derivatives, methods of production, pharmaceutical uses thereof.

-

Scott, P. J. H., Kilbourn, M. R., & Koziorowski, J. (2021). Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors. ACS medicinal chemistry letters, 12(6), 993–999. [Link]

- Google Patents. (n.d.). CN107200734A - Quinuclidine derivatives and its production and use.

-

Neelamegam, R., Yokell, Z. N., Rice, P. A., & Hooker, J. M. (2013). Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 54(5), 784–790. [Link]

-

Saunders, J., Cassidy, M., Freedman, S. B., Harley, E. A., Iversen, L. L., Kneen, C., MacLeod, A. M., Merchant, K. J., Snow, R. J., & Baker, R. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of medicinal chemistry, 33(4), 1128–1138. [Link]

-

Mossine, A. V., Brooks, A. F., Kuszpit, K., & Scott, P. J. H. (2020). An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor. Nuclear medicine and biology, 82-83, 73–78. [Link]

-

ResearchGate. (n.d.). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... Retrieved from [Link]

-

Shiraishi, T., Tokunaga, M., & Ota, T. (2003). Facile synthesis of [11C]edrophonium and its analogues as new potential PET imaging agents for heart acetylcholinesterase. Bioorganic & medicinal chemistry letters, 13(10), 1787–1790. [Link]

-

van Koppen, C. J., Rodrigues de Miranda, J. F., Beld, A. J., van Herwaarden, C. L., Lammers, J. W., & van Ginneken, C. A. (1989). Characterization of the muscarinic receptor in human tracheal smooth muscle. Naunyn-Schmiedeberg's archives of pharmacology, 339(3), 279–286. [Link]

-

SciTechDaily. (2025, April 16). Experimental Drug Effectively Treats Alzheimer's in Preclinical Study. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

Nisticò, R., Pignataro, A., & Di Prisco, S. (2014). Preclinical and clinical issues in Alzheimer's disease drug research and development. Frontiers in aging neuroscience, 6, 280. [Link]

-

Wang, C. P., Zhang, X. Q., & Li, Y. (2020). Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies. International journal of molecular sciences, 21(2), 493. [Link]

-

ResearchGate. (2025, October 18). (PDF) Quercetin in Animal Models of Alzheimer's Disease: A Systematic Review of Preclinical Studies. Retrieved from [Link]

-

Tiwari, S., & Atluri, V. (2022). Preclinical Models for Alzheimer's Disease: Past, Present, and Future Approaches. ACS omega, 7(49), 44379–44394. [Link]

-

Uddin, M. S., Kabir, M. T., & Rahman, M. S. (2020). Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders. Current pharmaceutical design, 26(28), 3377–3390. [Link]

Sources

- 1. This compound | 22766-68-3 | Benchchem [benchchem.com]

- 2. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An updated synthesis of [11C]carfentanil for positron emission tomography (PET) imaging of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facile synthesis of [11C]edrophonium and its analogues as new potential PET imaging agents for heart acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Ethyl Quinuclidine-4-carboxylate via Fischer-Speier Esterification

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl quinuclidine-4-carboxylate, a critical intermediate in pharmaceutical development, utilizing the robust and scalable Fischer-Speier esterification method. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested laboratory protocol, and discuss key parameters for process optimization. This guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and well-understood method for preparing this essential building block.

Introduction: The Strategic Importance of this compound

This compound is a pivotal molecular scaffold in medicinal chemistry. The quinuclidine moiety, a bicyclic amine, imparts unique three-dimensional structural properties and favorable physicochemical characteristics to active pharmaceutical ingredients (APIs). Its derivatives are integral to a range of therapeutics, including bronchodilators like umeclidinium bromide.[1] The synthesis of the ethyl ester form is a crucial step, enabling further chemical modifications and coupling reactions.

The Fischer-Speier esterification, first described in 1895 by Emil Fischer and Arthur Speier, remains a cornerstone of organic synthesis for its simplicity and efficiency in converting carboxylic acids and alcohols into esters.[2][3] This acid-catalyzed reaction is particularly well-suited for the synthesis of this compound from its corresponding carboxylic acid, offering a direct and atom-economical pathway.[4][5]

The Fischer-Speier Reaction: Mechanistic Insights

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][6] The process involves several distinct, equilibrium-driven steps:

-

Carbonyl Activation: The acid catalyst (typically a strong mineral acid like H₂SO₄ or HCl) protonates the carbonyl oxygen of the quinuclidine-4-carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][8]

-

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate, often referred to as an oxonium ion.[2][3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton shuttle converts a hydroxyl group into a much better leaving group: water.[6]

-

Water Elimination: The newly formed water molecule is eliminated, and the tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in a protonated ester.[3]

-

Deprotonation: The protonated ester is deprotonated by a weak base in the reaction mixture (such as another molecule of ethanol or water), regenerating the acid catalyst and yielding the final ethyl ester product.[6]

This entire process is in equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side, a concept governed by Le Châtelier's principle.[8][9]

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from its hydrochloride salt, a common starting material.

3.1. Materials and Equipment

-

Reagents:

-

Quinuclidine-4-carboxylic acid hydrochloride

-

Absolute Ethanol (Anhydrous, 200 proof)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

-

Equipment:

-

Round-bottom flask (sized appropriately for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper or meter

-

3.2. Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add quinuclidine-4-carboxylic acid hydrochloride.

-

Solvent and Reagent Addition: Add a large excess of absolute ethanol. Ethanol serves as both the reactant and the solvent, helping to drive the reaction equilibrium forward.[1] A typical ratio is 10-20 equivalents of ethanol relative to the carboxylic acid.

-

Catalyst Addition: Place the flask in an ice bath to cool the mixture. Slowly and carefully, add the acid catalyst (e.g., 0.1-0.2 equivalents of concentrated sulfuric acid) dropwise with vigorous stirring. This exothermic addition must be controlled to prevent excessive heat generation.

-

Reaction: Attach the reflux condenser and bring the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-10 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. Caution: This will cause vigorous gas (CO₂) evolution. Add the bicarbonate solution portion-wise until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to achieve high purity.

Caption: Figure 2: Experimental Workflow.

Process Optimization and Causality

Achieving high yield and purity hinges on controlling key reaction parameters.

| Parameter | Recommended Condition | Rationale & Scientific Justification |

| Reactant Stoichiometry | Ethanol in large excess (10-20 eq.) | As a reversible reaction, using one reactant in large excess shifts the chemical equilibrium toward the products (Le Châtelier's Principle), maximizing the conversion of the limiting reagent (the carboxylic acid).[9] |

| Catalyst | H₂SO₄ or HCl (0.1-0.2 eq.) | Strong Brønsted acids are required to effectively protonate the carboxylic acid, thereby activating it for nucleophilic attack.[5] Lewis acids can also be used for milder conditions.[7][10] |

| Temperature | Reflux (approx. 78 °C for ethanol) | Higher temperatures increase the reaction rate. Refluxing ensures a consistent temperature without solvent loss. While some esterification can occur at room temperature, it is significantly slower.[1][2] |

| Water Removal | Use of absolute ethanol | Water is a product of the reaction; its presence can drive the reverse reaction (ester hydrolysis). Using anhydrous reagents minimizes initial water content.[7] For highly sensitive substrates, a Dean-Stark apparatus could be employed to physically remove water as it forms. |

Alternative Approaches: For substrates sensitive to strong acids or high temperatures, other methods can be considered. Reacting the carboxylic acid with **thionyl chloride (SOCl₂) ** first generates a highly reactive acyl chloride intermediate, which then readily reacts with ethanol, often at lower temperatures.[1] Furthermore, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by promoting efficient and uniform heating.[4]

Safety Considerations

-

Strong Acids: Concentrated sulfuric acid is highly corrosive and an oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Add acid to the alcohol slowly to manage the exothermic reaction.

-

Flammable Solvents: Ethanol and ethyl acetate are flammable. Ensure no open flames or spark sources are present. Heating should be conducted using a controlled heating mantle or oil bath.

-

Neutralization: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Perform this step slowly in a large, open container (e.g., a large beaker) to prevent pressure buildup and splashing.

Conclusion

The Fischer-Speier esterification is a time-honored, effective, and scalable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling key experimental variables such as reagent stoichiometry, catalysis, and temperature, researchers can reliably produce this valuable pharmaceutical intermediate with high yield and purity. The protocol detailed herein provides a robust foundation for laboratory synthesis, while the discussion on optimization offers insights for process refinement and scale-up.

References

-

Wikipedia, Fischer–Speier esterification. Available at: [Link]

-

ScienceMotive, Fischer esterification Mechanism - Advantages and Applications. Available at: [Link]

-

Science Info, Fischer Esterification Reaction: Mechanism, Limitations. Available at: [Link]

-

Pearson, Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

-

Organic Chemistry Portal, Fischer Esterification. Available at: [Link]

-

National Center for Biotechnology Information, Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

-

MDPI, Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Available at: [Link]

-

Chemistry LibreTexts, Fischer Esterification. Available at: [Link]

-

Chemsrc, this compound | CAS#:22766-68-3. Available at: [Link]

-

Chemistry Steps, Fischer Esterification. Available at: [Link]

-

ResearchGate, Fischer-Speier esterification | Request PDF. Available at: [Link]

-

National Institutes of Health, Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Available at: [Link]

Sources

- 1. This compound hydrochloride | 22766-67-2 | Benchchem [benchchem.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. scienceinfo.com [scienceinfo.com]

- 4. This compound | 22766-68-3 | Benchchem [benchchem.com]

- 5. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 6. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

Ethyl Quinuclidine-4-Carboxylate: A Versatile Reagent in Modern Organic Synthesis

Introduction: The Strategic Importance of the Quinuclidine Scaffold

The quinuclidine motif, a rigid bicyclic amine, represents a "privileged scaffold" in medicinal chemistry and catalyst design. Its unique conformational rigidity and basicity have made it a cornerstone in the synthesis of a wide array of biologically active molecules and asymmetric catalysts. Within this important class of compounds, ethyl quinuclidine-4-carboxylate emerges as a pivotal building block, offering a synthetically versatile handle for the elaboration of the quinuclidine core. This technical guide provides an in-depth exploration of this compound as a reagent, detailing its synthesis, key transformations, and applications, with a focus on providing actionable protocols for the research and drug development professional.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Liquid |

| Boiling Point | 233.4 ± 40.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 85.5 ± 18.2 °C |

| pKa (of conjugate acid) | ~11.3 (estimated based on quinuclidine) |

Synthesis of this compound

The most common and direct route to this compound is the Fischer-Speier esterification of quinuclidine-4-carboxylic acid. This acid-catalyzed reaction is typically performed using an excess of ethanol, which serves as both the reactant and the solvent.

Protocol 1: Synthesis via Fischer-Speier Esterification

This protocol details the synthesis of this compound from quinuclidine-4-carboxylic acid.

Causality: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly nucleophilic ethanol. The reaction is driven to completion by using a large excess of ethanol.

Diagram: Fischer-Speier Esterification Workflow

Application Notes & Protocols: Strategic Synthesis of Aminoquinuclidine Derivatives from Ethyl Quinuclidine-4-carboxylate

Introduction: The Quinuclidine Scaffold in Modern Drug Discovery

The 1-azabicyclo[2.2.2]octane system, commonly known as the quinuclidine scaffold, represents a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a well-defined orientation for pharmacophoric elements, enabling precise interactions with biological targets. Aminoquinuclidine derivatives, in particular, are crucial building blocks for a wide range of therapeutic agents, especially those targeting the central nervous system. Ethyl quinuclidine-4-carboxylate is a versatile and pivotal intermediate, offering a strategic entry point for the synthesis of various functionalized aminoquinuclidine derivatives.[1] This guide provides an in-depth analysis of the synthetic strategies and detailed protocols for converting this key ester into valuable amine-containing quinuclidine structures.

The Gateway Intermediate: this compound

The journey to aminoquinuclidine derivatives begins with the efficient preparation of the starting ester, this compound. This intermediate is most commonly synthesized from quinuclidine-4-carboxylic acid.[1]

Synthetic Rationale:

The conversion of the carboxylic acid to its corresponding ethyl ester is a fundamental transformation designed to protect the reactive carboxylic acid and introduce a functional handle that is amenable to a variety of subsequent reactions. Two classical and reliable methods are predominantly employed:

-

Fischer-Speier Esterification: This acid-catalyzed method involves reacting the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent. Strong acids like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) are used to protonate the carboxyl group, thereby activating it for nucleophilic attack by ethanol.[1]

-

Acyl Chloride Formation: For substrates sensitive to strong acids or high temperatures, a milder two-step approach is often preferred. The carboxylic acid is first converted to a highly reactive acyl chloride intermediate using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted with ethanol, often in the presence of a non-nucleophilic base, to yield the final ester.[1]

The choice between these methods depends on the scale of the reaction, the availability of reagents, and the presence of other sensitive functional groups on the substrate. For industrial-scale production, precise control over temperature and pH is crucial to optimize yield and minimize byproduct formation.

Core Synthetic Strategies: From Ester to Amine

This compound serves as a divergent point for accessing two key classes of aminoquinuclidine derivatives: 4-aminoquinuclidines and 4-(aminomethyl)quinuclidines. The choice of synthetic pathway dictates the final substitution pattern.

Caption: Divergent synthetic pathways from this compound.

Pathway A: Direct Amination at C4 via Curtius Rearrangement

This pathway introduces the amino group directly onto the C4 position of the quinuclidine ring, replacing the original carboxyl functionality. The Curtius rearrangement is the cornerstone of this strategy, providing a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[2][3][4]

Causality Behind Experimental Choices:

-

Step 1: Saponification: The robust ester must first be hydrolyzed back to the parent carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidic workup.

-

Step 2: Acyl Azide Formation & Rearrangement: The carboxylic acid is converted into an acyl azide intermediate. While classical methods involve converting to an acid chloride followed by reaction with sodium azide, modern protocols often utilize diphenylphosphoryl azide (DPPA).[5] DPPA allows for a one-pot conversion of the carboxylic acid to the isocyanate.[5] The reaction proceeds through a concerted mechanism where the R-group migrates with full retention of configuration, which is critical for stereochemically complex molecules.[3][5]

-

Step 3: Trapping the Isocyanate: The resulting isocyanate is highly reactive and is typically not isolated. Immediate hydrolysis with aqueous acid cleaves the intermediate carbamic acid, which decarboxylates to yield the desired primary amine.[6]

Pathway B: Homologated Amine Synthesis via Reduction

This pathway yields the 4-(aminomethyl)quinuclidine derivative, where the amine is separated from the quinuclidine ring by a methylene (-CH₂-) spacer. This is achieved by first reducing the ester functionality to a primary alcohol.

Causality Behind Experimental Choices:

-

Step 1: Reduction: The ester group is resistant to mild reducing agents like sodium borohydride (NaBH₄). Therefore, a powerful hydride source such as lithium aluminum hydride (LiAlH₄) is required to reduce the ester completely to the corresponding primary alcohol, 4-(hydroxymethyl)quinuclidine.[7] This reaction must be performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[8]

-